molecular formula C17H11Cl2NO B14502815 (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 63477-90-7

(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B14502815
CAS No.: 63477-90-7
M. Wt: 316.2 g/mol
InChI Key: MDWOMGUWNRQAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic compound that features a combination of chlorinated phenyl and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloro-2-(1H-pyrrol-1-yl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone stands out due to its unique combination of chlorinated phenyl and pyrrole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

63477-90-7

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

(2-chlorophenyl)-(5-chloro-2-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C17H11Cl2NO/c18-12-7-8-16(20-9-3-4-10-20)14(11-12)17(21)13-5-1-2-6-15(13)19/h1-11H

InChI Key

MDWOMGUWNRQAQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.